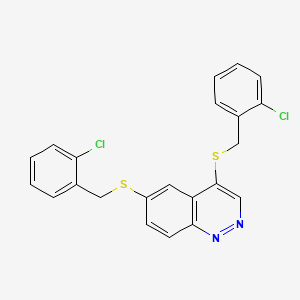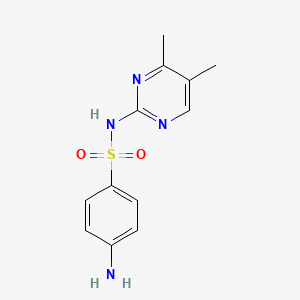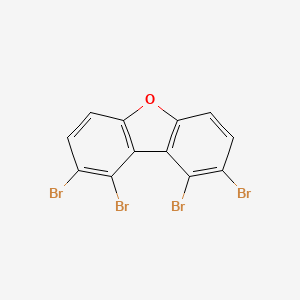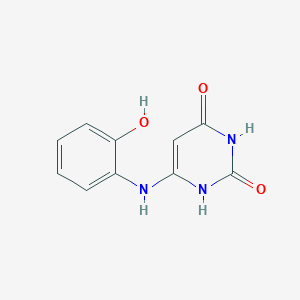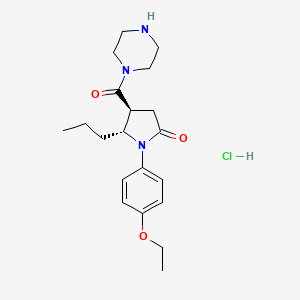
N-Decyl-N-(phosphonomethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-N-(phosphonomethyl)glycine is a chemical compound that belongs to the class of organophosphorus compounds. It is structurally related to glyphosate, a well-known herbicide. This compound is characterized by the presence of a decyl group, a phosphonomethyl group, and a glycine moiety. It is primarily used in agricultural applications as a herbicide due to its ability to inhibit specific plant enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-(phosphonomethyl)glycine typically involves the reaction of glycine with phosphonomethylating agents. One common method is the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions to form N-(phosphonomethyl)glycine. This intermediate can then be reacted with decyl bromide in the presence of a base to introduce the decyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process starts with the synthesis of N-(phosphonomethyl)glycine, followed by the introduction of the decyl group through alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Decyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The decyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various alkylated derivatives.
Aplicaciones Científicas De Investigación
N-Decyl-N-(phosphonomethyl)glycine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on plant enzymes and its potential use as a herbicide.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the formulation of herbicides and other agricultural chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Glyphosate: N-(phosphonomethyl)glycine, a widely used herbicide.
Aminomethylphosphonic acid: A degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Uniqueness
N-Decyl-N-(phosphonomethyl)glycine is unique due to the presence of the decyl group, which enhances its lipophilicity and potentially its herbicidal activity. This structural modification distinguishes it from other similar compounds and may offer advantages in specific applications.
Propiedades
| 92836-90-3 | |
Fórmula molecular |
C13H28NO5P |
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
Clave InChI |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


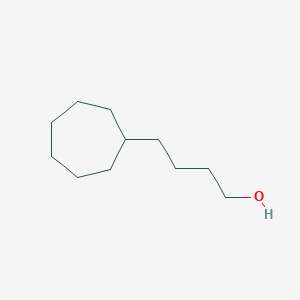

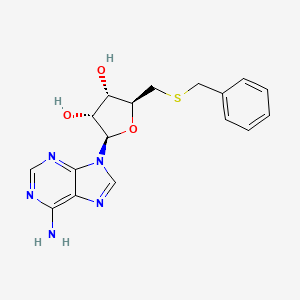
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/no-structure.png)
